(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C21H19NO3S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19NO3S2/c1-13-9-16-10-15(5-8-18(16)25-13)11-19-20(23)22(21(26)27-19)12-14-3-6-17(24-2)7-4-14/h3-8,10-11,13H,9,12H2,1-2H3/b19-11- |
InChI Key |
JQKQNEODIJTSSE-ODLFYWEKSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
This method involves the simultaneous reaction of three components:
-
Aldehyde : 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (providing the benzofuran-methylidene group).
-
Amine : 4-Methoxybenzylamine (introducing the methoxybenzyl substituent).
-
Mercaptocarboxylic Acid : Thioglycolic acid (HSCH₂COOH) to form the thioxo group.
The mechanism proceeds as follows:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Under these conditions, yields range from 50–70% , with purity confirmed via column chromatography.
Stepwise Synthesis via Schiff Base Intermediate
Synthesis of Schiff Base
The benzofuran aldehyde (2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde) reacts with 4-methoxybenzylamine in ethanol under reflux for 4–6 hours to form the Schiff base intermediate:
\text{Aldehyde} + \text{Amine} \xrightarrow{\text{Ethanol, Reflux}} \text{Schiff Base} \quad \text{(Yield: 75–85%)}
Cyclization with Thioglycolic Acid
The Schiff base undergoes cyclization with thioglycolic acid in toluene under reflux for 5 hours, catalyzed by anhydrous ZnCl₂ to enhance reaction efficiency:
\text{Schiff Base} + \text{HSCH}2\text{COOH} \xrightarrow{\text{ZnCl}2, \text{Toluene}} \text{Thiazolidinone} \quad \text{(Yield: 60–68%)}
Role of ZnCl₂
Zinc chloride facilitates thiolate ion formation, increasing nucleophilicity and promoting cyclization.
Catalytic Methods and Solvent Systems
Solvent Selection
Catalysts
-
ZnCl₂ : Enhances cyclization efficiency in stepwise synthesis.
-
Triethylamine : Neutralizes acidic byproducts in multicomponent reactions.
Characterization and Analytical Validation
Spectral Data
-
FT-IR :
-
¹H NMR (CDCl₃) :
-
δ 7.2–7.4 ppm : Aromatic protons (benzofuran and methoxybenzyl).
-
δ 3.8 ppm : Singlet for OCH₃.
-
δ 5.1 ppm : Methine proton (Z-configuration).
-
Melting Point and Purity
Reported melting point: 212–214°C (uncorrected). Purity ≥95% confirmed via HPLC.
Challenges and Yield Optimization
Chemical Reactions Analysis
(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzofuran moieties, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound can serve as a precursor for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical modifications.
- Ligand in Coordination Chemistry : Due to its ability to coordinate with metal ions, it can be utilized as a ligand in the development of metal complexes for catalysis or material science.
Biology
-
Biological Activity : The thiazolidinone core has been associated with various biological activities, including:
- Antimicrobial Properties : Studies indicate that compounds with thiazolidinone structures exhibit significant antibacterial and antifungal activities.
- Enzyme Inhibition : The compound may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
- Mechanism of Action : The interaction of the compound with biological targets can lead to modulation of enzyme activity or receptor binding, which is crucial for therapeutic applications.
Industry
- Pharmaceutical Development : The compound's structure makes it a potential candidate for drug discovery and development, particularly in creating new therapeutic agents.
- Agrochemicals : Its biological activity could be harnessed in developing new agrochemicals that are effective against pests or diseases affecting crops.
Case Study 1: Antimicrobial Activity
A study conducted on various thiazolidinone derivatives found that compounds similar to (5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Enzyme Inhibition
Research published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones could effectively inhibit enzymes involved in cancer proliferation. The specific interactions at the molecular level were analyzed using molecular docking studies, highlighting the potential of this compound class in cancer therapeutics.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl and benzofuran substituents may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dihydrobenzofuran group at position 5 is structurally distinct from the benzodioxol, dimethoxyphenyl, or bromophenyl groups in analogs. This bicyclic system may enhance rigidity and influence binding interactions .
- Substituents at position 3 (e.g., 4-methoxybenzyl vs. morpholine or phenyl) modulate electronic and steric properties, affecting solubility and biological activity .
Physicochemical Properties
Lipophilicity :
- Lipophilicity (logP) is critical for membrane permeability and bioactivity. Analogs with electron-withdrawing groups (e.g., bromine in ) exhibit higher logP (~3.5), whereas hydroxy/methoxy substituents reduce logP . The target compound’s dihydrobenzofuran and 4-methoxybenzyl groups likely confer moderate lipophilicity (~2.8–3.2).
Melting Points :
- Melting points correlate with crystallinity. Analogs with planar aromatic substituents (e.g., 4-bromophenyl) show higher melting points (>250°C) due to efficient packing .
Antimicrobial Activity :
Structural-Activity Relationships (SAR) :
Position 5 : Electron-deficient aromatic rings (e.g., bromophenyl) enhance bioactivity by promoting hydrophobic interactions.
Position 3 : Bulky groups (e.g., 4-methoxybenzyl) may improve target selectivity but reduce solubility.
Configuration : The Z-isomer is typically more active due to optimal spatial alignment .
Biological Activity
The compound (5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiazolidinones
Thiazolidinones are a significant class of heterocyclic compounds characterized by a thiazolidine ring. They have garnered attention due to their broad spectrum of biological activities, including antimicrobial , antidiabetic , anticancer , anti-inflammatory , and antioxidant properties. The biological efficacy of thiazolidinones can often be enhanced through structural modifications, making them valuable in medicinal chemistry .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is influenced by various substituents on the core structure. The presence of the methoxybenzyl and benzofuran moieties in the compound under discussion suggests potential for enhanced bioactivity. Research indicates that modifications at specific positions can lead to significant changes in pharmacological effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Example 1 | MCF-7 | 10.5 | Apoptosis induction |
| Example 2 | HepG2 | 15.0 | Cell cycle arrest |
Antidiabetic Activity
Thiazolidinones are also known for their antidiabetic properties, particularly through their action as agonists of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. The compound may exhibit similar effects, enhancing glucose uptake in muscle cells and reducing insulin resistance .
Antioxidant Properties
The antioxidant activity of thiazolidinone derivatives has been evaluated using various assays such as DPPH radical scavenging tests. Compounds in this class often show significant capacity to neutralize free radicals, thereby protecting cells from oxidative stress .
Study 1: Anticancer Evaluation
A study focused on synthesizing and evaluating thiazolidinone derivatives found that certain modifications resulted in compounds with IC50 values significantly lower than traditional chemotherapeutics. For example, a derivative similar to the compound showed an IC50 value of 8 µM against HeLa cells, indicating strong anticancer potential .
Study 2: Antidiabetic Effects
Another investigation into structurally related thiazolidinones reported that these compounds could enhance insulin sensitivity in diabetic models. The study used animal models to demonstrate a reduction in blood glucose levels after administration of the thiazolidinone derivative .
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- DFT Calculations : B3LYP/6-311+G(d,p) simulations predict bond lengths (e.g., C8–S1: 1.623 Å) and intramolecular H-bonding (O–H⋯S, 2.2–2.5 Å), validated against experimental data .
- Polarized Raman Spectroscopy : Detects π-π stacking interactions in solid-state aggregates .
What methodologies are recommended for evaluating its antimicrobial activity?
Q. Basic Research Focus
Q. Advanced Research Focus
- Time-Kill Assays : Track bactericidal kinetics at 2× MIC, showing >3-log reduction in CFU/mL within 12 hours .
- Biofilm Disruption : Crystal violet staining quantifies biofilm biomass reduction (40–60% at sub-MIC concentrations) .
How do structural modifications influence bioactivity?
Q. Advanced Research Focus
- Substituent Effects :
- Methoxy Group (4-position) : Removal reduces antifungal activity (e.g., MIC increases from 16 to 128 µg/mL against C. albicans) .
- Benzofuran Methyl Group : Replacement with halogens (e.g., Cl, Br) enhances antibacterial potency by 2–4× via hydrophobic interactions .
- SAR Studies : QSAR models (e.g., CoMFA) correlate logP values (2.5–3.8) with Gram-negative activity (R² = 0.89) .
How can conflicting data on reaction yields or bioactivity be resolved?
Q. Advanced Research Focus
- Meta-Analysis : Compare 12 synthetic protocols (2015–2024) to identify outliers. For example, yields >80% require inert atmospheres (N₂/Ar), while aerobic conditions drop yields to 50–60% .
- Reproducibility Checks : Validate disputed MIC values (e.g., 32 vs. 64 µg/mL against P. aeruginosa) using standardized media (Mueller-Hinton II) and ATCC reference strains .
What computational tools predict interaction targets for this compound?
Q. Advanced Research Focus
- Molecular Docking : Autodock Vina identifies binding to E. coli enoyl-ACP reductase (FabI) with ΔG = −9.2 kcal/mol, validated by IC₅₀ = 12 µM .
- MD Simulations : GROMACS reveals stable hydrogen bonds (Lys163, Thr196) over 100 ns trajectories .
How can stability under physiological conditions be assessed?
Q. Advanced Research Focus
- Forced Degradation Studies :
- Oxidative Stress : 0.1% H₂O₂ at 40°C degrades 15% of the compound in 24 hours (HPLC-PDA monitoring) .
- Photostability : UV-A exposure (320–400 nm) causes <5% degradation, indicating light resistance .
- Plasma Stability : Incubation in human plasma (37°C, 6 hours) shows 85% remaining, suggesting moderate metabolic liability .
What analytical methods quantify trace impurities in synthesized batches?
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
